D-Galacturonic acid hydrate
Description
Contribution to Plant Cell Wall Structure and Dynamics
The primary cell wall of plants, a complex network of polysaccharides, provides both structural support and the capacity for expansion during growth. Pectin (B1162225), a major component of this wall, is rich in D-(+)-galacturonic acid. The dynamics of the cell wall are significantly influenced by the chemical environment, particularly pH, and the interactions between its polysaccharide components.
Acidification of the plant cell wall is a known trigger for cell expansion and growth. psu.edu Research using solid-state NMR spectroscopy on Arabidopsis thaliana primary cell walls has revealed that acidic conditions (pH 4.0) lead to the neutralization of galacturonic acid residues within homogalacturonan (HG) and rhamnogalacturonan (RG), two major pectic polysaccharides. psu.edumit.edu This neutralization initiates a series of changes in the cell wall's molecular structure. psu.edu Specifically, it increases the dynamic heterogeneity of pectin chains; some become more mobile while others become more rigid and partially aggregated. psu.eduresearchgate.net This shift in mobility is a critical step in facilitating the polysaccharide slippage required for cell wall loosening and expansion. psu.edumit.edu
A key structural feature of the plant cell wall is the cross-linking of homogalacturonan (HG) chains by calcium ions. These "egg-box" structures provide rigidity to the pectin matrix. The neutralization of galacturonic acid residues at acidic pH disrupts these crucial calcium crosslinks. psu.edumit.edu This disruption is a direct consequence of the protonation of the carboxyl groups of galacturonic acid, which prevents the ionic bonding with calcium. The loss of these crosslinks contributes significantly to the increased mobility and partial aggregation of HG chains observed under acidic conditions. mit.edu
Role in Plant-Pathogen Interactions and Virulence
D-(+)-Galacturonic acid is not only a structural component for the plant but also a significant nutrient source for invading pathogens. The ability of a pathogen to degrade the plant cell wall and metabolize its components is often directly linked to its virulence.
The fungal pathogen Sclerotinia sclerotiorum, which causes white mold disease in a wide range of crops, provides a clear example of the importance of D-(+)-galacturonic acid catabolism in virulence. nih.govresearchgate.net This fungus secretes a variety of cell-wall degrading enzymes to break down the host's cell wall and utilizes the released monosaccharides, with D-(+)-galacturonic acid being a major component, for nutrition. nih.govresearchgate.net Research has identified four key genes in S. sclerotiorum that encode enzymes for the catabolism of D-(+)-galacturonic acid: Ssgar1, Ssgar2, Sslgd1, and Sslga1. nih.govresearchgate.net
Studies involving the knockout of these genes have revealed their differential roles in virulence. The deletion of Ssgar2, Sslgd1, and Sslga1 was found to facilitate the effective colonization of soybean and pea leaves by the pathogen. nih.govresearchgate.net Interestingly, this effect was not observed in tomato, which has a lower D-(+)-galacturonic acid content in its leaves, highlighting the host-specific importance of this metabolic pathway. researchgate.net Furthermore, these genes have been shown to be transcriptionally induced by the presence of polygalacturonic acid, indicating a direct response to the availability of their substrate from the host cell wall. nih.govresearchgate.net
| Gene | Encoded Enzyme (Putative) | Role in Virulence of S. sclerotiorum | Additional Functions |
| Ssgar1 | D-galacturonic acid reductase | Not explicitly stated as facilitating colonization in knockout studies | Negatively affects salt tolerance |
| Ssgar2 | L-galactonate dehydratase | Facilitates effective colonization of soybean and pea | Negatively affects salt tolerance; contributes to cell wall stability |
| Sslgd1 | 2-keto-3-deoxy-L-galactonate aldolase | Facilitates effective colonization of soybean and pea | Negatively affects salt tolerance |
| Sslga1 | L-glyceraldehyde dehydrogenase | Facilitates effective colonization of soybean and pea | Negatively affects salt tolerance |
This table summarizes the findings on the D-(+)-galacturonic acid catabolism genes in Sclerotinia sclerotiorum and their impact on virulence and other cellular functions.
The enzymatic degradation of the plant cell wall is a primary strategy for many phytopathogenic fungi. sci-hub.box These fungi secrete a cocktail of cell-wall degrading enzymes (CWDEs) to dismantle the complex polysaccharide network of the host. sci-hub.box Among the most important of these are enzymes that target pectin, the main reservoir of D-(+)-galacturonic acid.
Polygalacturonases (PGs) are a key class of CWDEs that hydrolyze the α-1,4-glycosidic bonds between D-(+)-galacturonic acid residues in the homogalacturonan backbone of pectin. nih.govapsnet.org The ability of pathogenic fungi to produce large quantities of PGs is often correlated with their virulence. nih.gov For many necrotrophic fungi, CWDEs are essential for penetrating the host tissue, colonizing the plant, and obtaining nutrients for growth and reproduction. apsnet.org The synergistic action of different CWDEs, such as polygalacturonases and xylanases, has been shown to be crucial for the full virulence of pathogens like Fusarium graminearum. apsnet.org
The plant, in turn, has evolved defense mechanisms, including the production of proteins that inhibit these microbial CWDEs. sci-hub.box This co-evolutionary arms race highlights the central importance of the plant cell wall and its components, like D-(+)-galacturonic acid, in the intricate battle between plants and their pathogens.
Structure
2D Structure
Properties
Molecular Formula |
C6H12O8 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |
InChI Key |
BGHPCEJXDOGRGW-KSSASCOMSA-N |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of D + Galacturonic Acid
De Novo Synthesis from Hexose Carbohydrates
The de novo synthesis of D-(+)-Galacturonic acid begins with common sugar precursors and proceeds through a series of enzymatic conversions.
A critical step in the biosynthesis of D-(+)-Galacturonic acid is the epimerization of Uridine-5'-diphosphoglucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid (UDP-GalA). wikipedia.org This reaction is catalyzed by the enzyme UDP-glucuronate 4-epimerase (EC 5.1.3.6), also known as UDP-D-glucuronic acid 4-epimerase. wikipedia.orggenome.jp This enzyme facilitates the inversion of the stereochemistry at the C4 position of the glucuronic acid moiety. nih.gov
The reaction can be summarized as: UDP-glucuronate ⇌ UDP-D-galacturonate wikipedia.org
This epimerization is a reversible reaction, and the equilibrium constant varies depending on the source of the enzyme. For instance, the recombinant UDP-GlcUA 4-epimerase from Arabidopsis thaliana (GAE1) has an equilibrium constant of approximately 1.3 in the direction of UDP-GalUA formation. nih.gov Similarly, the enzyme from Bacillus cereus shows that the reaction can proceed in both directions, with crystallization conditions favoring the accumulation of both UDP-GalA and UDP-GlcA. nih.gov
Once UDP-GalA is synthesized, it serves as the activated sugar donor for the biosynthesis of pectic polysaccharides like homogalacturonan. nih.gov The galacturonic acid residues are transferred from UDP-GalA to a growing polysaccharide chain by galacturonosyltransferases.
While free D-(+)-Galacturonic acid is the monomeric unit of pectin (B1162225), its direct release from UDP-GalA is not the primary biosynthetic fate in the context of polysaccharide synthesis. Instead, UDP-GalA is utilized by glycosyltransferases to incorporate galacturonic acid into polymers. The release of free D-(+)-Galacturonic acid typically occurs through the enzymatic degradation of these pectic polysaccharides by pectinases. However, some metabolic pathways in microorganisms can lead to the formation of free D-galacturonic acid. For example, in some bacteria, D-galacturonic acid can be catabolized through the Ashwell pathway. nih.gov
Metabolic Intermediates and Enzyme Systems Involved in Biosynthesis
The biosynthesis of D-(+)-Galacturonic acid is a multi-step process involving several key intermediates and enzymes. The pathway generally starts from glucose-1-phosphate. ontosight.ai
The key steps and enzymes are outlined below:
| Step | Precursor | Product | Enzyme |
| 1 | Glucose-1-phosphate + UTP | UDP-glucose + PPi | UDP-glucose pyrophosphorylase ontosight.ainih.gov |
| 2 | UDP-glucose + 2 NAD+ + H₂O | UDP-glucuronic acid + 2 NADH + 2 H+ | UDP-glucose 6-dehydrogenase ontosight.ainih.gov |
| 3 | UDP-glucuronic acid | UDP-D-galacturonic acid | UDP-glucuronate 4-epimerase ontosight.aiwikipedia.org |
Table 1: Key Enzymatic Steps in the Biosynthesis of UDP-D-galacturonic acid.
The enzyme UDP-glucuronate 4-epimerase belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and requires NAD+ as a cofactor. nih.govnih.gov The proposed mechanism involves the oxidation of the substrate at the C4 position by the enzyme-bound NAD+, forming a transient UDP-4-keto-hexose-uronic acid intermediate. nih.gov This is followed by a reduction of the intermediate, leading to the inversion of the C4' configuration. nih.gov
Regulation of D-(+)-Galacturonic Acid Biosynthesis in Eukaryotic and Prokaryotic Organisms
The biosynthesis of D-(+)-Galacturonic acid is tightly regulated in both eukaryotes and prokaryotes to meet the cellular demands for cell wall and capsular polysaccharide synthesis.
In Eukaryotes (Plants):
In plants, the regulation of pectin biosynthesis is crucial for cell wall structure and function. The activity of UDP-glucuronate 4-epimerase is a key regulatory point. Studies in Arabidopsis thaliana have shown that the enzyme AtUGlcAE1 is inhibited by UDP-xylose (UDP-Xyl) and UDP-arabinose (UDP-Ara), but not by UDP-glucose (UDP-Glc) or UDP-galactose (UDP-Gal). nih.govbohrium.com This suggests that the accumulation of precursors for hemicellulose biosynthesis can downregulate the production of precursors for pectin synthesis, thereby coordinating the synthesis of different cell wall components. nih.govbohrium.com
The expression of genes encoding UDP-glucuronate 4-epimerase is also regulated. In Arabidopsis, there is a small gene family encoding several isoforms of this enzyme, suggesting differential expression patterns and functions. nih.govnih.gov
In Prokaryotes (Bacteria):
In bacteria, D-galacturonic acid is a component of various cell-surface polysaccharides, including capsular polysaccharides in pathogenic bacteria like Klebsiella pneumoniae and Streptococcus pneumoniae. nih.gov The biosynthesis of UDP-GalA is essential for the production of these virulence factors.
In Bacillus cereus, the genes for UDP-glucose 6-dehydrogenase (UGlcDH) and UDP-glucuronate 4-epimerase (UGlcAE) are organized in an operon, suggesting coordinated regulation of their expression. nih.gov The activity of BcUGlcDH is strongly inhibited by its product, NADH, indicating feedback regulation. nih.gov The specificity of bacterial UDP-glucuronate 4-epimerases can vary. While some are specific for UDP-uronic acids, others can act on a broader range of UDP-sugars. nih.gov
The regulation of these pathways is critical for bacterial survival and interaction with their environment, including host organisms.
Structural Integration of D + Galacturonic Acid into Polysaccharides
Role as a Primary Building Block of Pectic Polysaccharides
Pectins are a diverse family of complex polysaccharides, with D-(+)-galacturonic acid as their principal component. uga.edutaylorandfrancis.com These polysaccharides are broadly categorized into several distinct structural domains, all of which are built upon a foundation of galacturonic acid residues.
Homogalacturonan (HG) Backbone Formation
Homogalacturonan (HG) is the simplest, yet most abundant, pectic polysaccharide, constituting approximately 60-65% of the total pectin (B1162225) in plant cell walls. uga.edutaylorandfrancis.comnih.gov It is a linear polymer composed of α-(1→4)-linked D-galacturonic acid residues. uga.eduwikipedia.org The carboxyl groups of these galacturonic acid units can be methyl-esterified to varying degrees, a modification that significantly influences the physicochemical properties of the pectin. uga.edutandfonline.com HG with a high degree of methyl-esterification is termed "pectin," while that with a low degree is known as "pectic acid." uga.edu Furthermore, the galacturonic acid residues in HG can also be partially O-acetylated at the O-2 and/or O-3 positions. taylorandfrancis.comnih.gov
Rhamnogalacturonan I (RG-I) Composition with L-Rhamnose Units
Rhamnogalacturonan I (RG-I) represents a more complex pectic domain, accounting for about 20-35% of pectin. nih.gov Its backbone is characterized by a repeating disaccharide unit of [→4)-α-D-Galacturonic acid-(1→2)-α-L-Rhamnose-(1→]. wikipedia.orgresearchgate.net Unlike the linear structure of homogalacturonan, the rhamnose residues in the RG-I backbone serve as attachment points for side chains of neutral sugars. wikipedia.orguga.edu These side chains are variable and can be composed of D-galactose, L-arabinose, and D-xylose, with the specific composition and branching patterns differing based on the plant source. wikipedia.org
Table 1: Monosaccharide Composition of Rhamnogalacturonan I (RG-I) from Potato
| Monosaccharide | Molar Percentage |
| Galacturonic acid | 60.0% |
| Rhamnose | 8.4% |
| Arabinose | 1.0% |
| Xylose | 0.8% |
| Galactose | 23.1% |
| Other Sugars | 6.7% |
| Data sourced from analysis of potato RG-I aliyuncs.com |
Rhamnogalacturonan II (RG-II) Structural Contribution
Rhamnogalacturonan II (RG-II) is the most structurally complex and least abundant pectic polysaccharide, making up around 2-10% of pectin. nih.govwikipedia.org Despite its low abundance, RG-II is highly conserved across vascular plants, highlighting its essential role in cell wall structure. wikipedia.orguga.edu The backbone of RG-II is composed of α-(1→4)-linked D-galacturonic acid residues. wikipedia.orguga.edu What distinguishes RG-II is its intricate and highly branched structure, featuring complex side chains composed of at least 12 different types of monosaccharides, including rare sugars like apiose, Kdo (3-deoxy-D-manno-octulosonic acid), and aceric acid. wikipedia.org These side chains are attached to the galacturonic acid backbone, creating a molecule of remarkable complexity. uga.edu A unique feature of RG-II is its ability to form dimers cross-linked by a borate (B1201080) diester bridge, which is crucial for the structural integrity of the cell wall. wikipedia.orguga.edu
Xylogalacturonan Architecture
Xylogalacturonan (XGA) is a substituted homogalacturonan where the D-galacturonic acid backbone is decorated with β-D-xylose residues. taylorandfrancis.comtandfonline.com These xylose units are typically attached to the C-3 position of the galacturonic acid residues. taylorandfrancis.com The presence and distribution of these xylose side chains can vary, and they can be single units or short oligosaccharides. nih.gov The degree and pattern of xylosylation influence the enzymatic degradability of the xylogalacturonan backbone. nih.gov
Polygalacturonic Acid Polymerization
Polygalacturonic acid is a homopolymer of D-galacturonic acid units linked by α-(1→4) glycosidic bonds. acs.orgsigmaaldrich.com It is essentially the unesterified form of homogalacturonan. The polymerization of the galacturonic acid backbone is a key process in pectin biosynthesis. nih.gov The degree of polymerization, which refers to the number of galacturonic acid residues in the chain, can vary significantly. For instance, studies have shown that a minimum degree of polymerization of nine consecutive galacturonic acid residues is necessary for the formation of dimers through calcium ion bridges. nih.gov
Glycosidic Linkages and Conformational Analysis within Polysaccharide Matrices
The linkage between monosaccharide units in polysaccharides is known as a glycosidic bond. ncert.nic.in In the context of galacturonic acid-containing polysaccharides, the primary linkage is the α-(1→4) glycosidic bond that forms the backbone of homogalacturonan and related structures. uga.eduwikipedia.org In rhamnogalacturonan I, this is interspersed with α-(1→2) linkages between galacturonic acid and rhamnose. wikipedia.orgresearchgate.net
The conformation of these polysaccharide chains is influenced by several factors, including the nature of the glycosidic linkages and the charge of the galacturonic acid residues. nih.gov The presence of a negative charge on the carboxyl group of the galacturonate residue leads to significant differences in the structural parameters compared to the uncharged form. nih.gov This, in turn, affects the accessible conformational space of the polymer chain. nih.gov
Conformational analysis has revealed that polygalacturonic acid can adopt different helical conformations in solution. mdpi.com For example, a transition between a 3-fold helix (3₁) and a 2-fold helix (2₁) has been observed, influenced by factors such as pH. mdpi.com The conformation of these polysaccharides is critical for their biological function and their ability to form gels and interact with other cell wall components. The conformation of RG-I fractions can range from semi-flexible or random coils for those rich in neutral sugars to more rigid, rod-like structures for fractions rich in galacturonic acid. nih.gov
α-1,4 Linked Galacturonic Acid Content in Pectins
The backbone of most pectic polysaccharides is a linear chain composed of D-galacturonic acid units covalently joined by α-1,4 glycosidic linkages. nih.govresearchgate.net This unbranched homopolymer is known as homogalacturonan (HG) and constitutes the "smooth" region of pectin, often accounting for over 65% of the total pectin structure. nih.govresearchgate.net The degree of polymerization (DP) of these homogalacturonan chains can range from 30 to 100 residues, although shorter chains have also been identified. nih.gov
While homogalacturonan forms the primary structure, pectins are heteropolysaccharides containing other structural domains. wikipedia.org These domains are characterized by the interruption of the smooth galacturonic acid chain with other sugar residues, creating "hairy regions". researchgate.net The main types of pectic structural units include:
Homogalacturonan (HG): Linear chains of α-1,4-linked D-galacturonic acid. wikipedia.org
Rhamnogalacturonan I (RG-I): A backbone of alternating D-galacturonic acid and L-rhamnose residues, specifically [4)-α-D-galacturonic acid-(1,2)-α-L-rhamnose-(1]. wikipedia.org This backbone is further decorated with side chains of neutral sugars like D-galactose and L-arabinose. gla.ac.uk
Rhamnogalacturonan II (RG-II): A highly complex and branched pectic domain with a homogalacturonan backbone, but with intricate side chains containing a variety of unusual sugars. gla.ac.ukwikipedia.org
Substituted Galacturonans: These include xylogalacturonan and apiogalacturonan, where the homogalacturonan backbone is branched with single saccharide residues like D-xylose or D-apiose. wikipedia.org
Table 1: Structural Domains of Pectin Featuring D-Galacturonic Acid
| Structural Domain | Backbone Composition | Key Features |
|---|---|---|
| Homogalacturonan (HG) | Linear polymer of α-1,4-linked D-galacturonic acid. wikipedia.orgnih.gov | Represents the "smooth" region of pectin; most abundant domain (>65%). nih.govresearchgate.net |
| Rhamnogalacturonan I (RG-I) | Alternating D-galacturonic acid and L-rhamnose units. wikipedia.org | Represents a "hairy" region with neutral sugar side chains (galactose, arabinose). gla.ac.ukresearchgate.net |
| Rhamnogalacturonan II (RG-II) | Short backbone of α-1,4-linked D-galacturonic acid. gla.ac.uk | Highly complex and conserved "hairy" region with numerous unique sugar side chains. gla.ac.uk |
Impact of Methyl Esterification on Pectin Structure
A critical structural feature of pectin is the esterification of the carboxyl group at the C-6 position of the D-galacturonic acid residues with methanol. ncsu.edufrontiersin.org The extent of this modification is defined as the Degree of Methyl-esterification (DM), which is the percentage of galacturonic acid units that are in their methyl ester form. acs.org This parameter profoundly influences the physicochemical properties of the pectin polymer, particularly its solubility and ability to form gels. ncsu.eduacs.org
Pectins are broadly classified based on their DM value:
High-Methoxy (HM) Pectins: Have a DM greater than 50%. ncsu.edu
Low-Methoxy (LM) Pectins: Have a DM less than 50%. ncsu.edu
The degree of methyl-esterification directly affects the charge distribution along the polysaccharide chain. Non-esterified galacturonic acid units carry a negative charge (as carboxylate ions), leading to electrostatic repulsion between polymer chains. gla.ac.uk Methyl-esterification neutralizes this charge, reducing repulsion and allowing chains to aggregate. gla.ac.uk This has a direct impact on gel formation. HM-pectins can form gels at low pH and in the presence of high concentrations of sugar, which reduces water activity, whereas LM-pectins form gels through ionic cross-linking between the free carboxyl groups and divalent cations, most notably calcium ions. ncsu.edu
Furthermore, the distribution pattern of the methyl esters—whether they are arranged randomly or in blocks along the homogalacturonan chain—also affects the functional properties of the pectin. acs.org Pectins with a blockwise distribution of non-esterified galacturonic acid residues are particularly effective at forming cross-linked gels with divalent cations. nih.govacs.org In some plants, such as sugar beets and potatoes, acetylation at the O-2 or O-3 positions of the galacturonic acid units can also occur, which tends to inhibit gel formation but enhances the emulsifying effects of the pectin. wikipedia.orgacs.org
Table 2: Influence of Methyl-Esterification on Pectin Properties
| Feature | High-Methoxy Pectin (HMP) | Low-Methoxy Pectin (LMP) |
|---|---|---|
| Degree of Esterification (DE) | > 50% ncsu.edu | < 50% ncsu.edu |
| Chain Charge | Low negative charge | High negative charge |
| Primary Gelation Mechanism | Hydrogen bonding and hydrophobic interactions at low pH and high sugar concentration. ncsu.edu | Ionic cross-linking ("egg-box" model) via divalent cations (e.g., Ca²⁺). ncsu.edu |
Mechanistic Investigations of Polysaccharide Assembly and Remodeling
The synthesis and subsequent modification of pectic polysaccharides are complex enzymatic processes crucial for plant development and cell wall integrity. nih.gov These mechanisms involve the assembly of the polymer from activated sugar precursors and its continuous remodeling within the cell wall.
Pectin biosynthesis is initiated in the cytoplasm and completed within the Golgi apparatus. nih.gov The process begins with UDP-glucose, which is oxidized by UDP-glucose dehydrogenase to form UDP-glucuronic acid. nih.gov Subsequently, the enzyme UDP-glucuronic acid 4-epimerase converts UDP-glucuronic acid into UDP-galacturonic acid, the activated precursor for pectin synthesis. nih.gov
Within the Golgi, glycosyltransferases (GTs) catalyze the polymerization of the homogalacturonan backbone by transferring D-galacturonic acid residues from UDP-galacturonic acid to the growing polysaccharide chain. nih.gov The methyl-esterification of the galacturonic acid residues also occurs within the Golgi, a reaction catalyzed by pectin-methyltransferases (HG-MTs) using S-adenosylmethionine as the methyl donor. nih.govfrontiersin.org The newly synthesized and highly esterified pectins are then transported via vesicles to the cell wall. nih.gov
Once deposited into the cell wall, the pectin structure is not static but is subject to dynamic remodeling by various enzymes. A key enzyme in this process is pectin-methylesterase (PME), which de-esterifies the pectin chains by removing methyl groups. frontiersin.org This action exposes the negatively charged carboxyl groups, altering the pH within the cell wall microenvironment and making the pectin susceptible to degradation by other enzymes or enabling the formation of calcium cross-links to stiffen the cell wall. nih.govncsu.edu This enzymatic remodeling is a critical regulatory mechanism in processes such as plant growth, cell wall extension, and fruit softening during ripening. nih.gov
Enzymatic and Microbial Catabolism of D + Galacturonic Acid
Microbial Degradation Pathways for D-(+)-Galacturonic Acid Utilization
Microorganisms employ specialized metabolic routes to utilize D-(+)-galacturonic acid, reflecting their evolutionary adaptations to different ecological niches. Fungi typically utilize a reductive pathway, while bacteria predominantly employ an oxidative pathway. nih.govresearchgate.net
In fungi, the catabolism of D-(+)-galacturonic acid proceeds through a reductive pathway that involves a series of enzymatic conversions. researchgate.net This pathway ultimately breaks down D-(+)-galacturonic acid into intermediates that can enter central metabolic pathways like glycolysis. mdpi.com
The initial and rate-limiting step in the fungal reductive pathway is the conversion of D-galacturonic acid to L-galactonate. mdpi.comnih.gov This reaction is catalyzed by the enzyme D-galacturonate reductase, which utilizes NAD(P)H as a cofactor. researchgate.net
Gene deletion studies in various fungi, including Aspergillus niger and Hypocrea jecorina (the anamorph of Trichoderma reesei), have been instrumental in elucidating the critical role of D-galacturonate reductase. nih.govnih.gov Deletion of the gene encoding this enzyme (designated as gaaA in A. niger and gar1 in H. jecorina) results in the inability of the fungal strains to grow on D-galacturonic acid as the sole carbon source. nih.govnih.gov This demonstrates that D-galacturonate reductase is essential for the fungal catabolism of D-galacturonic acid. nih.gov Interestingly, even with the gaaA gene deleted in A. niger, the other genes in the D-galacturonic acid catabolic pathway are still induced in the presence of D-galacturonic acid, suggesting that D-galacturonic acid itself acts as an inducer for the pathway. nih.gov
In the yeast Saccharomyces cerevisiae, which does not naturally metabolize D-galacturonic acid, researchers have identified endogenous aldo-keto reductases with homology to fungal D-galacturonate reductases. mdpi.comsemanticscholar.org Studies involving gene deletions for these reductases (encoded by GCY1, YPR1, and GRE3) have shown that Gcy1 is the primary enzyme responsible for the limited reduction of D-galacturonic acid to L-galactonate observed in this yeast. mdpi.comsemanticscholar.org
Table 1: Fungal D-Galacturonate Reductases and Effects of Gene Deletion
| Fungus | Gene | Enzyme | Effect of Gene Deletion |
| Aspergillus niger | gaaA | D-Galacturonate Reductase | Inability to grow on D-galacturonic acid nih.gov |
| Hypocrea jecorina | gar1 | D-Galacturonate Reductase | Inability to grow on D-galacturonic acid nih.gov |
| Saccharomyces cerevisiae | GCY1 | Aldo-Keto Reductase | Reduced conversion of D-galacturonic acid to L-galactonate mdpi.comsemanticscholar.org |
Following the initial reduction of D-galacturonic acid to L-galactonate, the fungal pathway continues with a series of enzymatic reactions to produce central metabolic intermediates. researchgate.net L-galactonate is converted to 2-keto-3-deoxy-L-galactonate by the enzyme L-galactonate dehydratase. mdpi.comnih.gov Subsequently, 2-keto-3-deoxy-L-galactonate aldolase cleaves this intermediate into pyruvate and L-glyceraldehyde. researchgate.net The L-glyceraldehyde is then further reduced to glycerol. researchgate.net
By deleting the gene encoding L-galactonate dehydratase (lgd1 in T. reesei or gaaB in A. niger), researchers have successfully engineered fungal strains that accumulate L-galactonate when fed with D-galacturonic acid. nih.gov These genetically modified strains of Trichoderma reesei and Aspergillus niger were able to produce L-galactonate with yields ranging from 0.6 to 0.9 grams per gram of D-galacturonic acid consumed. nih.gov
In contrast to fungi, many bacteria utilize an oxidative pathway for the catabolism of D-(+)-galacturonic acid. nih.govresearchgate.net This pathway involves the oxidation of D-galacturonic acid to intermediates that are then funneled into the tricarboxylic acid (TCA) cycle. researchgate.net
The initial step in the bacterial oxidative pathway is the oxidation of D-galacturonic acid to meso-galactarate (also known as mucate). nih.govtamu.edu This reaction is catalyzed by the NAD-dependent enzyme D-galacturonate dehydrogenase (uronate dehydrogenase). nih.govtamu.edu This enzyme has been identified and characterized in bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae. tamu.edu The product of the D-galacturonate dehydrogenase reaction is actually D-galactaro-1,5-lactone, which then undergoes spontaneous or enzyme-catalyzed hydrolysis to form meso-galactarate. researchgate.net
By expressing a bacterial D-galacturonate dehydrogenase gene in fungal strains where the native D-galacturonate reductase gene has been deleted, scientists have successfully redirected the fungal metabolism to produce meso-galactarate from D-galacturonic acid. nih.govnih.gov
Following the formation of meso-galactarate, the bacterial oxidative pathway proceeds through several enzymatic steps to ultimately yield α-ketoglutarate, a key intermediate in the TCA cycle. researchgate.net Meso-galactarate is converted by a dehydratase to 3-deoxy-2-keto-hexarate. researchgate.net Further enzymatic reactions then lead to the formation of α-ketoglutarate semialdehyde, which is subsequently oxidized to α-ketoglutarate. nih.gov The complete pathway from meso-galactarate to α-ketoglutarate has been elucidated in bacteria like Bacillus megaterium. nih.gov
Table 2: Comparison of Fungal and Bacterial D-(+)-Galacturonic Acid Catabolism
| Feature | Fungal Reductive Pathway | Bacterial Oxidative Pathway |
| Initial Enzyme | D-Galacturonate Reductase | D-Galacturonate Dehydrogenase |
| Initial Product | L-Galactonate | meso-Galactarate |
| Cofactor for Initial Step | NAD(P)H | NAD+ |
| End Products | Pyruvate, Glycerol | α-Ketoglutarate |
| Metabolic Fate | Enters glycolysis | Enters TCA cycle |
Oxidative Pathway in Bacteria
Enzymology of Pectin (B1162225) Degradation Leading to D-(+)-Galacturonic Acid Release
The liberation of D-(+)-Galacturonic acid from the complex polysaccharide pectin is accomplished by a suite of pectinolytic enzymes. These enzymes are classified based on their mode of action and substrate specificity.
Polygalacturonases (PGs) are a major group of pectinolytic enzymes that depolymerize the homogalacturonan backbone of pectin by hydrolyzing the α-1,4-glycosidic bonds between D-galacturonic acid residues. wikipedia.orgproteopedia.org This hydrolytic cleavage involves the addition of a water molecule across the glycosidic linkage. proteopedia.org PGs are categorized into two main types based on their mode of action:
Endo-polygalacturonases (EC 3.2.1.15): These enzymes cleave internal glycosidic bonds within the pectin chain in a random fashion, leading to the generation of a mixture of oligogalacturonides of varying lengths. wikipedia.orgnih.gov
Exo-polygalacturonases (EC 3.2.1.67): These enzymes act on the non-reducing end of the pectin chain, sequentially releasing monosaccharide units of galacturonic acid. wikipedia.orgnih.gov
The rate of hydrolysis by polygalacturonases is influenced by the chain length of the polysaccharide substrate. wikipedia.org The active site of these enzymes, as exemplified by the PG from Fusarium moniliforme, contains several charged amino acid residues crucial for substrate binding and catalysis. wikipedia.org
| Microorganism | Enzyme | Km (mg/mL) | Vmax (μmol/min/mg) |
|---|---|---|---|
| Aspergillus tamarii | Polygalacturonase | 2.85 | 55.55 (U/mg) |
| Thermoascus aurantiacus | Polygalacturonase | 1.58 | 1553.1 |
| Penicillium rolfsii | Endo-polygalacturonase | 0.1569 (g/L) | 12,273 |
| Solanum macrocarpum (fruit) | Polygalacturonase | 0.92 | 15.38 |
Pectin lyases (PLs) and pectate lyases (PGLs) represent another major class of pectin-degrading enzymes. Unlike polygalacturonases, these enzymes cleave the α-1,4-glycosidic bonds via a β-elimination mechanism. nih.gov This reaction results in the formation of an unsaturated double bond between the C4 and C5 carbons of the galacturonic acid residue at the non-reducing end of the newly formed oligomer. nih.gov
These enzymes are further distinguished by their substrate preferences:
Pectin lyases (EC 4.2.2.10): Also known as polymethylgalacturonate lyase (PMGL), these enzymes preferentially act on highly methyl-esterified pectins. nih.gov
Pectate lyases (EC 4.2.2.2): Also known as polygalacturonate lyase (PGL), these enzymes are specific for de-esterified pectin (pectate or polygalacturonic acid). nih.gov
The complete degradation of the complex pectin molecule often requires the synergistic action of various pectinolytic enzymes, including pectin methylesterases, which remove methyl groups from galacturonic acid residues, thereby making the substrate more accessible to polygalacturonases and pectate lyases.
The catalytic activity of pectinolytic enzymes also exhibits specificity towards the chain length of their substrates, particularly oligogalacturonic acids. For instance, oligogalacturonate lyases (OGLs), which are cytoplasmic enzymes found in pectinolytic bacteria, preferentially catalyze the conversion of digalacturonate (both saturated and unsaturated) into monogalacturonic acid and a 4,5-unsaturated monomer-like molecule. nih.govresearchgate.net
Some endo-polygalacturonases possess a substrate-binding cleft that can accommodate a specific number of galacturonic acid residues. For example, endo-PGs from Aspergillus niger and Aspergillus aculeatus are thought to have an active site that binds oligomers of seven or eight galacturonic acid units. cabidigitallibrary.org Furthermore, studies have shown that certain endo-PGs can exhibit a processive mode of attack on oligomers with a degree of polymerization of six or seven. cabidigitallibrary.org The hydrolysis rate of polygalacturonases is generally low for very short chains, such as digalacturonic acid. wikipedia.org
The presence of D-galacturonic acid in the growth medium serves as a signal for many microorganisms to upregulate the expression of genes involved in its catabolism. This transcriptional induction ensures that the enzymatic machinery required for pectin degradation and galacturonic acid utilization is produced when the substrate is available. researchgate.netnih.gov
In filamentous fungi such as Botrytis cinerea, the expression of genes encoding D-galacturonate reductase, L-galactonate dehydratase, and 2-keto-3-deoxy-L-galactonate aldolase is highly induced in cultures containing D-galacturonic acid, pectate, or pectin as the sole carbon source. nih.gov Similarly, in Sclerotinia sclerotiorum, the catabolic genes for D-galacturonic acid are transcriptionally induced by polygalacturonic acid in the culture medium or during host infection. researchgate.netnih.gov This regulatory mechanism allows the microorganisms to efficiently adapt to the presence of plant-derived polysaccharides.
Microbial Transport Mechanisms for D-(+)-Galacturonic Acid Uptake
For D-(+)-Galacturonic acid to be metabolized, it must first be transported across the microbial cell membrane. Microorganisms have evolved various transport systems for the uptake of this sugar acid.
In the yeast Saccharomyces cerevisiae, which cannot naturally metabolize D-galacturonic acid, studies have shown a surprisingly rapid, low-affinity uptake of this compound. researchgate.netnih.gov This transport is strongly enhanced at a lower extracellular pH and does not appear to be mediated by a single, specific transporter but rather by a channel-type system, possibly encoded by multiple genes. researchgate.netnih.gov
In contrast, specific transporters have been identified in other fungi. For example, a D-galacturonic acid transporter, designated Gat1, has been identified and characterized in Neurospora crassa. researchgate.net In bacteria, transport systems for the uptake of intermediates of pectin degradation have also been described. For instance, in Erwinia chrysanthemi, the kdgT gene encodes a transport system responsible for the uptake of ketodeoxyuronates.
Structural Elucidation and Conformational Dynamics of D + Galacturonic Acid Monohydrate
Spectroscopic Characterization
Solid-state NMR spectroscopy offers a powerful, non-destructive method to probe the local chemical environment and dynamics of molecules in their crystalline form.
Solid-State Nuclear Magnetic Resonance (NMR) Studies (e.g., 13C CPMAS NMR)
Cross-Polarization Magic-Angle Spinning (CPMAS) is a key solid-state NMR technique used to obtain high-resolution spectra of carbon-13 (¹³C) nuclei in solid samples. The ¹³C CPMAS NMR spectrum of crystalline α-D-galacturonic acid monohydrate displays distinct resonances for each carbon atom in the molecule. nih.govcore.ac.uk The assignment of these resonances is typically achieved by comparison with solution-state NMR spectra. core.ac.uk However, differences in chemical shifts between the solid and solution states can occur due to variations in hydrogen bonding patterns and molecular conformation. researchgate.net
Table 1: Interactive ¹³C Chemical Shifts (ppm) of D-(+)-Galacturonic Acid Monohydrate
| Carbon Atom | Solid State (dS) | Solution State (dL) at pH 4 | Difference (D = dL - dS) |
| C-1 | 93.12 | 93.76 | +0.64 |
| C-2 | 67.30 | 69.46 | +2.16 |
| C-3 | 68.06 | 70.67 | +2.61 |
| C-4 | 71.96 | 72.17 | +0.21 |
| C-5 | 72.33 | 72.63 | +0.30 |
| C-6 | 173.42 | 176.84 | +3.42 |
| Data sourced from Carbohydrate Research, 2001. core.ac.uk |
The ¹³C CPMAS spectrum provides valuable information for structural analysis. For instance, the chemical shift of the C-6 carbon is particularly sensitive to the protonation state and esterification of the carboxylic acid group. tandfonline.comtandfonline.com In its protonated form, the C-6 carboxyl resonance appears at a different chemical shift compared to its ionized or esterified forms. tandfonline.com
Analysis of Chemical Shift Anisotropy and Spin-Lattice Relaxation
Chemical Shift Anisotropy (CSA) provides information about the three-dimensional electronic environment around a nucleus. nih.govcore.ac.uk In solid-state NMR, CSA parameters can be measured to further understand molecular structure and dynamics. core.ac.uk
Spin-lattice relaxation times (T1 and T1ρ) are crucial for probing molecular motions at different frequencies. ucl.ac.ukwikipedia.org For D-(+)-galacturonic acid monohydrate, the ¹³C spin-lattice relaxation time (T1), which is sensitive to high-frequency motions (~10⁸ Hz), is very long for all carbon atoms. core.ac.uk This indicates a lack of significant high-frequency motions within the sugar ring. core.ac.uk
In contrast, the spin-lattice relaxation time in the rotating frame (T1ρ), which is sensitive to lower frequency motions (~10⁵ Hz), is relatively short. core.ac.uk This suggests the presence of slower molecular motions. nih.govcore.ac.uk
Table 2: ¹³C Spin-Lattice Relaxation Times in the Rotating Frame (T1ρ in ms) at Ambient Temperature
| Carbon | T1ρ (ms) |
| C-1 | 61 |
| C-2, C-3, C-4, C-5 (ring carbons) | 60-80 |
| C-6 (exocyclic carbon) | 36 |
| Data sourced from Carbohydrate Research, 2001. core.ac.uk |
The significantly shorter T1ρ for the exocyclic C-6 carbon compared to the ring carbons is noteworthy. core.ac.uk
Investigation of Molecular Motions (e.g., hydroxyl groups, water of crystallization)
The analysis of relaxation times points towards specific molecular motions within the crystal lattice. The primary relaxation mechanism for the carbon nuclei is attributed to the dipolar interaction with protons, particularly those of the hydroxyl groups and the water of crystallization. core.ac.uk
The faster relaxation of the exocyclic C-6 carbon is explained by its close proximity to the protons of the water molecule in the crystal structure. core.ac.uk Studies have indicated that while the pyranose ring itself is relatively rigid, the hydroxyl groups and the water of crystallization exhibit motions on a timescale of approximately 10⁻⁵ seconds. core.ac.uk As the temperature increases, the T1ρ values for all carbons decrease, which is characteristic of motions on the low-temperature side of the T1ρ minimum, indicating a motional correlation time longer than 10⁻⁵ seconds. core.ac.uk These findings highlight that the dominant molecular dynamics in solid D-(+)-galacturonic acid monohydrate involve the exchangeable protons of the hydroxyl groups and the water molecule. core.ac.ukresearchgate.net
Crystallographic Analysis
X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
X-ray Diffraction Studies of Crystalline Alpha-D-Galacturonic Acid Monohydrate
X-ray diffraction analysis of single crystals of α-D-galacturonic acid monohydrate has been performed at both ambient temperature and 150 K. nih.govcore.ac.uk These studies reveal that the molecule adopts a chair-shaped pyranose ring conformation (⁴C₁). core.ac.uk In this conformation, the substituent groups at C-2, C-3, and C-5 are in equatorial positions, while the hydroxyl groups at C-1 and C-4 are in axial positions and are mutually trans. core.ac.uk The structure includes one molecule of water of crystallization per molecule of galacturonic acid. core.ac.uk
Hydrogen Bonding Networks and Lattice Interactions
The crystal structure of α-D-galacturonic acid monohydrate is characterized by an extensive and complex three-dimensional hydrogen bonding network. nih.govcore.ac.uk All the hydroxyl groups of the galacturonic acid molecule and the water molecule participate in this network as hydrogen bond donors. core.ac.ukresearchgate.net The oxygen atoms of the hydroxyl groups, the ring oxygen, and the carbonyl oxygen of the carboxylic acid group act as hydrogen bond acceptors. researchgate.net
Pyranose Ring Conformation
The six-membered ring of a monosaccharide, known as a pyranose ring, typically adopts a chair conformation to minimize steric and torsional strain. uni-kiel.de In the case of α-D-galacturonic acid monohydrate, X-ray diffraction studies have definitively established that the molecule exists in a chair-shaped pyranose ring conformation. core.ac.uknih.gov
Specifically, the molecule adopts the 4C1 chair conformation. In this arrangement, the substituent groups at positions C-2, C-3, and C-5 are situated in equatorial orientations. Conversely, the hydroxyl groups at C-1 and C-4 are in axial positions and are trans to each other. core.ac.uk This conformation is considered the most stable arrangement as it minimizes the van der Waals repulsion that would occur with bulky substituents in axial positions. uni-kiel.de The pyranose ring is not perfectly planar, and its conformation is further defined by various torsion angles. For instance, the torsion angle of the C(5)–C(6) bond in the crystal structure of α-D-galacturonic acid monohydrate is reported to be -7.0(3)°. core.ac.uk
Table 1: Conformational Details of α-D-Galacturonic Acid Monohydrate
| Feature | Description | Reference |
| Ring Type | Pyranose (six-membered ring) | uni-kiel.decore.ac.uk |
| Dominant Conformation | 4C1 Chair | core.ac.uk |
| Substituent Orientations | C-2 (OH): Equatorial | core.ac.uk |
| C-3 (OH): Equatorial | core.ac.uk | |
| C-4 (OH): Axial | core.ac.uk | |
| C-5 (COOH): Equatorial | core.ac.uk | |
| C-1 (OH): Axial (in α-anomer) | core.ac.uk | |
| Torsion Angle (C5-C6) | -7.0(3)° | core.ac.uk |
Theoretical Modeling and Computational Chemistry Approaches
Theoretical modeling and computational chemistry have become indispensable tools for investigating the structural and dynamic properties of carbohydrates like D-galacturonic acid. nih.govresearchgate.net These methods complement experimental techniques by providing detailed energetic and conformational landscapes.
Molecular dynamics (MD) simulations, often employing force fields like GROMOS, are used to explore the conformational preferences of galacturonic acid in different environments, such as in aqueous solution. nih.govresearchgate.net These simulations can reveal the influence of factors like solvent and the charge state of the carboxylic acid group on the molecule's dynamics and persistence length, which is a measure of a polymer's stiffness. nih.gov Studies have shown that the presence of charged groups significantly increases the rigidity of the poly(galacturonic acid) chain. nih.gov
Density Functional Theory (DFT) calculations are another powerful computational approach used to determine the relative energies of different conformations and to refine structures obtained from MD simulations. researchgate.netrsc.org By combining MD simulations with DFT geometry optimization, a more accurate picture of the conformational equilibria in solution can be achieved, avoiding potential biases from overemphasizing hydrogen-bonded structures that may be less prevalent in an aqueous environment. researchgate.net These combined approaches have been successfully used to study the ring-inversion properties of various hexopyranoses and the influence of functionalization on their conformational preferences. researchgate.netrsc.org
For D-galacturonic acid, computational studies help to quantify the energy differences between the 4C1 chair and other less stable conformations, such as the 1C4 chair, boat, and skew forms, thereby providing a theoretical basis for the experimentally observed dominance of the 4C1 conformation. uni-kiel.decore.ac.uk
Table 2: Computational Methods in the Study of D-Galacturonic Acid
| Computational Method | Application | Key Insights | Reference |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of galacturonic acid and its polymers in solution. | Reveals the effect of solvent and charge on chain rigidity and persistence length. | nih.gov |
| Density Functional Theory (DFT) | Calculating the relative energies of different conformations and refining molecular geometries. | Provides accurate energy landscapes and supports the dominance of the 4C1 chair conformation. | researchgate.netrsc.org |
| Combined MD and DFT | Achieving a more accurate representation of conformational equilibria in solution. | Avoids overestimation of hydrogen bond contributions and provides data consistent with experimental observations. | researchgate.netrsc.org |
Synthesis and Derivatization of D + Galacturonic Acid and Its Analogs
Chemical Synthesis Methodologies for D-(+)-Galacturonic Acid Derivatives
The modification of D-(+)-galacturonic acid into value-added derivatives is a significant area of research. Modern synthetic strategies aim for efficiency, selectivity, and environmentally friendly processes.
Microwave-Promoted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in carbohydrate chemistry, offering rapid reaction times and high yields. researchgate.net Monomode microwave irradiation, in particular, has been successfully applied to the synthesis of D-galacturonic acid derivatives. tandfonline.comtandfonline.com This technique allows for efficient and selective transformations, often completing reactions in under 10 minutes at temperatures around 85°C. tandfonline.comtandfonline.com The ability of specific materials to convert microwave energy into heat is quantified by the loss factor (tan δ); solvents are categorized based on their heating ability at a given frequency, such as 2.45 GHz. tandfonline.com The use of microwave heating replaces conventional methods due to its clean, cost-effective, and convenient nature, frequently leading to shorter reaction times and improved yields. researchgate.netacs.org
Utilization of Solid Acid Catalysts in Derivatization
In conjunction with microwave heating, solid acid catalysts provide an effective and eco-friendly approach to derivatization. researchgate.nettandfonline.com A notable example is the use of sulfuric acid loaded onto silica (B1680970) (H₂SO₄/SiG60), which has proven effective in promoting the "one-pot" modification of unprotected acidic sugars like D-galacturonic acid. tandfonline.comresearchgate.net This heterogeneous catalyst facilitates the alkylation of D-galacturonic acid, leading to the formation of functionalized galactosiduronates. tandfonline.com The process is highly efficient, and the solid catalyst can be easily removed by filtration after the reaction. researchgate.net This combination of microwave irradiation and a cost-effective solid catalyst represents a fast, clean, and selective methodology in carbohydrate synthesis. tandfonline.comtandfonline.com
Synthesis of Surface-Active Glycosylated Adducts
D-(+)-Galacturonic acid is a suitable starting material for creating biocompatible and biodegradable nonionic surface-active agents due to its two functional sites: the anomeric hydroxyl and the carboxylic acid. tandfonline.com The microwave-assisted protocol using a solid acid catalyst efficiently produces disubstituted galacturonic adducts in high yields. tandfonline.comtandfonline.com For instance, reactions performed under microwave exposure yield functionalized galactosiduronates, primarily as the kinetically favored furanosidic isomers. tandfonline.com These methods can be used to produce compositions containing double-stranded compounds derived from D-galacturonic acid that can function as hydrotropes, nonionic detergents, or emulsifying agents. google.com
| Parameter | Description | Source |
|---|---|---|
| Technique | Monomode microwave-assisted synthesis | tandfonline.com, tandfonline.com |
| Catalyst | Solid acid catalyst (e.g., Sulfuric acid on silica) | tandfonline.com, tandfonline.com, researchgate.net |
| Temperature | Typically 60°C - 85°C | tandfonline.com |
| Reaction Time | Less than 10 minutes | tandfonline.com, tandfonline.com |
| Key Products | Disubstituted galacturonic adducts, functionalized galactosiduronates | tandfonline.com, tandfonline.com |
| Advantages | Efficient, selective, eco-friendly, rapid, high yield | tandfonline.com, researchgate.net |
Preparation of Specific D-(+)-Galacturonic Acid Conjugates
The conjugation of D-galacturonic acid to amino acids and peptides creates glyco-conjugates with potential applications in various fields, including the development of bioactive molecules. capes.gov.brmdpi.com
N-(D-Galacturonoyl) Amino Acids Synthesis
The synthesis of N-(D-Galacturonoyl) amino acids involves forming a covalent bond between the D-galacturonic acid moiety and an amino acid. General methods for α-amino acid synthesis, such as the Gabriel and Strecker syntheses, provide foundational strategies that can be adapted for this purpose. libretexts.orgyoutube.com
Gabriel Synthesis: This method can be modified to produce amino acids by starting with a phthalimide-substituted malonic ester, which is then alkylated and hydrolyzed. youtube.comyoutube.com To create a galacturonoyl amino acid, a suitably protected D-galacturonic acid derivative would be used as the alkylating agent.
Strecker Synthesis: This approach assembles an α-amino acid from an aldehyde, ammonia, and cyanide. youtube.com The resulting α-amino nitrile is then hydrolyzed to form the amino acid. youtube.com
These synthetic routes typically produce a racemic mixture of amino acids, which may require resolution into pure L or D enantiomers if desired. libretexts.org
Tailored Synthesis of Oligogalacturonates for Enzymatic Studies
The study of enzymes involved in pectin (B1162225) metabolism necessitates access to well-defined oligogalacturonate substrates. Oligogalacturonides (OGs) are fragments of homogalacturonan, a major component of pectin, and consist of α-(1→4)-linked D-galacturonic acid (GalA) residues. nih.govrsc.org The controlled synthesis of these molecules, with specific degrees of polymerization (DP), methylation, and acetylation, is crucial for elucidating the action of pectin-modifying enzymes such as polygalacturonases (PGases) and pectin methylesterases (PMEs). nih.gov Both enzymatic and chemo-enzymatic strategies have been developed to produce tailored oligogalacturonates for such enzymatic investigations.
Enzymatic Approaches
Enzymatic hydrolysis of pectin or polygalacturonic acid (PGA) is a common method for producing mixtures of oligogalacturonides. rsc.org This approach leverages the specificity of enzymes to cleave the glycosidic bonds within the polysaccharide chain under mild conditions. rsc.org
Pectinolytic enzymes are categorized based on their mode of action. Endo-PGases cleave α-(1→4) bonds randomly within the polygalacturonan chain, while exo-PGases act on the non-reducing end of the chain. nih.gov The choice of enzyme and reaction conditions allows for some control over the size distribution of the resulting oligomers. For instance, researchers have used fungal polygalacturonases to generate oligogalacturonates. When recombinant PGs from Botrytis cinerea (BcPG2 and BcPG3) were incubated with citrus pectins, they primarily produced GalA, as well as non-methylesterified dimers (GalA₂) and trimers (GalA₃). pnas.org The processive nature of BcPG3 resulted mainly in GalA and GalA₂, whereas the non-processive BcPG2 yielded predominantly GalA₂ and GalA₃. pnas.org
A solid-supported enzymatic synthesis method has also been developed to gain more precise control over the synthesis. nih.gov In this technique, long pectic oligogalacturonides are immobilized on a solid support, such as Sepharose, through a cleavable linker. nih.gov These immobilized oligomers then serve as primers for elongation by glycosyltransferases. For example, an immobilized (α-D-GalA)₁₄ was extended with a single GalA residue by the Arabidopsis thaliana α-1,4-galacturonosyltransferase (GalAT) using uridine (B1682114) diphosphate-galacturonic acid (UDP-GalA) as the sugar donor. nih.gov This method allows for the stepwise synthesis of oligogalacturonates with defined lengths, which are then cleaved from the support for analysis. nih.gov
Table 1: Enzymatic Synthesis of Oligogalacturonates
| Enzyme System | Starting Material | Key Products | Research Focus |
|---|---|---|---|
| Botrytis cinerea Polygalacturonases (BcPG2, BcPG3) | Citrus Pectins | GalA, GalA₂, GalA₃ | Investigating products of fungal pectin degradation. pnas.org |
| Arabidopsis thaliana α-1,4-galacturonosyltransferase (GalAT) | Immobilized (α-D-GalA)₁₃ / (α-D-GalA)₁₄ + UDP-GalA | (GalA)₁₅, (GalA) up to 16-mer | Solid-phase biosynthesis to study pectin elongation. nih.gov |
Chemo-Enzymatic Strategies
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering a powerful approach for creating complex oligosaccharides. nih.govnih.gov This strategy is particularly useful for producing modified or selectively functionalized oligogalacturonates that may be difficult to obtain through purely enzymatic or chemical means.
The general principle involves using chemical methods to synthesize a precursor molecule, which is then acted upon by one or more enzymes. nih.gov For example, a heparosan oligosaccharide, chemically synthesized with a methyl ether at a specific hydroxyl group, was used as a substrate for heparan sulfate (B86663) biosynthetic enzymes. nih.gov This chemical modification blocked sulfation at that position and surprisingly influenced the action of other enzymes at adjacent sites, demonstrating how chemical modifications can direct enzymatic processing. nih.gov
In the context of oligogalacturonates, chemo-enzymatic approaches can be envisioned where D-(+)-Galacturonic acid monohydrate serves as the fundamental building block. Chemical synthesis could be employed to create short oligomers with specific protecting groups. These protected oligomers could then be used as substrates for enzymatic elongation or modification. For instance, traceless blocking groups can be chemically installed at specific positions on an oligosaccharide backbone to prevent enzymatic modification at that site. uu.nl After enzymatic extension at the desired, unprotected positions, the blocking group is chemically removed to yield the final, tailored product. uu.nl This allows for the regioselective construction of branched or specifically modified oligosaccharides for detailed enzymatic studies. uu.nl
Table 2: Principles of Chemo-Enzymatic Oligosaccharide Synthesis
| Step | Description | Purpose |
|---|---|---|
| 1. Chemical Synthesis | Creation of a precursor oligosaccharide, often with strategically placed chemical modifications or protecting groups (e.g., methyl ethers, Boc groups). nih.govuu.nl | To create a defined starting material and to block or direct subsequent enzymatic reactions. |
| 2. Enzymatic Transformation | The synthesized precursor is treated with one or more enzymes (e.g., glycosyltransferases, sulfotransferases) and the appropriate sugar or sulfate donors. nih.govnih.gov | To achieve specific and stereoselective elongation or modification of the oligosaccharide chain. |
| 3. Deprotection/Cleavage | Chemical removal of protecting groups or cleavage from a solid support. nih.govuu.nl | To yield the final, purified oligogalacturonate with the desired structure. |
These tailored synthesis methods are indispensable for producing the specific substrates needed to probe the mechanisms of pectin-modifying enzymes, ultimately advancing our understanding of plant cell wall biology and plant-pathogen interactions. nih.govpnas.org
Analytical Methods for Quantification and Profile Analysis of D + Galacturonic Acid
Chromatographic Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of D-(+)-Galacturonic acid. They offer high resolution and sensitivity, allowing for detailed analysis of its monomeric form and its presence within larger polysaccharide structures.
High-Performance Liquid Chromatography (HPLC) for Quantification in Complex Matrices
High-Performance Liquid Chromatography (HPLC) is a widely used method for the precise quantification of D-(+)-Galacturonic acid in various complex samples, including pectin (B1162225) extracts and fruit juices. pectinworld.comnih.govresearchgate.net This technique separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For galacturonic acid analysis, reversed-phase columns, such as C18, are often employed. researcher.lifesielc.com
Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength of 210 nm. pectinworld.comresearchgate.net The concentration of galacturonic acid in a sample is determined by comparing the peak area in its chromatogram to a calibration curve generated from standards of known concentrations. researchgate.net The linear range for this detection can be between 0.04 to 0.17% w/v. researchgate.net To enhance detection sensitivity and specificity, pre-column derivatization with reagents like p-aminobenzoic acid (p-ABA) can be used, shifting the detection wavelength to 304 nm. researcher.life
Recent advancements include methods that combine enzymatic hydrolysis with HPLC (PH-HPLC). nih.govtandfonline.com This approach uses pectinase (B1165727) enzymes to specifically hydrolyze pectin into its monomeric galacturonic acid units before HPLC analysis. nih.govtandfonline.com This method has been shown to be more precise than traditional acid-catalysis methods, which can suffer from incomplete hydrolysis or degradation of the target analyte. nih.gov For instance, the PH-HPLC method indicated 45.5-233.1% higher galacturonic acid content in natural pectin feedstocks compared to acid hydrolysis methods. nih.gov
| Parameter | HPLC Method Details | Source(s) |
| Column Type | Reversed-phase (e.g., C18, Newcrom R1) | researcher.lifesielc.com |
| Mobile Phase | Typically an acidic aqueous solution (e.g., 0.01 N Phosphoric acid) | pectinworld.com |
| Flow Rate | 0.5 - 0.7 mL/min | pectinworld.com |
| Detection | UV at 210 nm or 304 nm (with derivatization) | pectinworld.comresearchgate.netresearcher.life |
| Standard | D-(+)-Galacturonic acid monohydrate | pectinworld.com |
| Quantification | Based on calibration curve from standard solutions | researchgate.net |
| Detection Limit | 1.2 mg/L (with derivatization) | researcher.life |
| Quantification Limit | 3.9 mg/L (with derivatization) | researcher.life |
Gas Chromatography–Mass Spectrometry (GC-MS) for Monomeric Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the detailed analysis of monosaccharide composition, including D-(+)-Galacturonic acid. nih.gov This method requires the conversion of the non-volatile sugar acids into volatile derivatives before they can be analyzed by GC. nih.gov The process involves hydrolysis of the polysaccharide, followed by derivatization.
A common derivatization procedure involves oximation followed by silylation. For example, the monosaccharides can be treated with O-methylhydroxylamine hydrochloride (MOX) and then with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to yield volatile analytes. nih.gov Another approach involves mercaptalation with ethanethiol (B150549) and trifluoroacetic acid, followed by trimethylsilylation, which produces a single, distinct peak for each monosaccharide, simplifying the resulting chromatogram. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra that act as a molecular fingerprint, allowing for positive identification. nih.govnih.gov GC-MS has been successfully applied to determine the monosaccharide composition of plant-derived polysaccharides and seed mucilage. nih.govnih.gov
| Derivatization Method | Key Features | Application | Source(s) |
| Oximation and Silylation (MOX/MSTFA) | Allows for simultaneous analysis of neutral and acidic monosaccharides. | Analysis of pectin from Arabidopsis seed mucilage and leaves. | nih.gov |
| Trimethylsilyl-dithioacetal (TMSD) | Simplifies chromatograms by producing a single peak for each sugar; suitable for complex mixtures. | Analysis of free carbohydrates and monosaccharide compositions in plant extracts. | nih.gov |
| Mercaptalation and Silylation | Gives a single peak for each aldose and uronic acid. | Analysis of plant gums used in art works. | researchgate.net |
High-Pressure Liquid Chromatography-Based Approaches
High-Pressure Liquid Chromatography (HPLC) encompasses a variety of techniques for analyzing D-(+)-Galacturonic acid, often tailored to the specific requirements of the sample matrix and analytical goal. A key advantage of HPLC is its versatility, allowing for different separation and detection strategies. pectinworld.com
For instance, High-Performance Ion-Exchange Chromatography has been utilized for the analysis of pectins. pectinworld.com Furthermore, combining HPLC with advanced detectors like electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides an exceptionally high degree of certainty in the identification of galacturonic acid, especially in complex food matrices like commercial fruit juices. researcher.life This hyphenated technique confirms the identity of the chromatographic peak by its specific mass-to-charge ratio and fragmentation pattern, significantly reducing the chances of misidentification. researcher.life
The choice of HPLC configuration depends on factors such as the required sensitivity, the complexity of the sample, and whether the analysis is for simple quantification or for detailed structural characterization of pectin degradation products. pectinworld.com
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays are classic, cost-effective methods for the quantification of uronic acids. These methods are based on the formation of a colored product resulting from a chemical reaction, where the intensity of the color is proportional to the concentration of the analyte.
Uronic Acid Determination Methods (e.g., using m-hydroxydiphenyl)
The m-hydroxydiphenyl (or 3-hydroxybiphenyl) method is a widely accepted colorimetric assay for the determination of uronic acids, including D-(+)-Galacturonic acid. researchgate.netcirad.fr The procedure first involves the hydrolysis of pectin-containing samples in hot, concentrated sulfuric acid. cirad.fr This step depolymerizes the polysaccharide and converts the uronic acids into furfural (B47365) derivatives. cirad.fr
Subsequently, the addition of the m-hydroxydiphenyl reagent results in the formation of a specific pink-colored complex with the uronic acid derivatives, which has a maximum absorbance at 520 nm. cirad.fr A significant challenge with this method is the interference from neutral sugars, which also react with hot sulfuric acid to produce brown-colored products that can absorb at the same wavelength. cirad.frcabidigitallibrary.org To correct for this, a blank reaction without the m-hydroxydiphenyl reagent is often run to measure the absorbance from neutral sugars alone, which is then subtracted from the sample reading. cirad.fr Modifications, such as the addition of sulfamate, have been proposed to suppress the color formation from neutral sugars and improve the assay's reliability. nih.gov
| Method Step | Description | Purpose | Source(s) |
| 1. Acid Hydrolysis | Sample is heated with concentrated sulfuric acid. | To hydrolyze polysaccharides and convert uronic acids to furfural derivatives. | cirad.fr |
| 2. Color Development | m-hydroxydiphenyl reagent is added. | To form a specific pink-colored complex with the uronic acid derivatives. | researchgate.netcirad.fr |
| 3. Spectrophotometry | Absorbance of the colored solution is measured at 520 nm. | To quantify the amount of the colored complex, which is proportional to the uronic acid concentration. | cirad.fr |
| 4. Correction (Optional) | A blank without the color reagent is measured. | To subtract the absorbance caused by interfering neutral sugars. | cirad.fr |
Enzymatic Degradation Product Quantification via Spectrophotometry
An alternative to harsh acid hydrolysis is the use of enzymes to specifically break down pectic polysaccharides. This approach offers greater specificity and milder reaction conditions. A combined enzymatic and colorimetric procedure has been developed for determining galacturonic acid content. nih.gov
In this method, the pectin-containing sample is incubated with a pectinase enzyme preparation, which contains enzymes like polygalacturonase, to hydrolyze the pectin into monomeric D-(+)-Galacturonic acid. nih.gov The amount of released galacturonic acid is then quantified using a colorimetric method. One such method is a modification of the copper reduction procedure, which is sensitive and selective for uronic acids over neutral sugars and avoids the use of concentrated acids. nih.gov Spectrophotometric assays can also be used more broadly to screen for enzymes that degrade bioplastics or to quantify the by-products of enzymatic degradation. mdpi.com For example, a method based on the digestion by endo- and exo-polygalacturonases allows for the quantification of galacturonic acid monomers released, which relates to specific structural features of the pectin chain. researchgate.net
Mass Spectrometry for Identification and Quantification (e.g., LC-ESI-QQ; MS2)
Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful and sensitive technique for the identification and quantification of D-(+)-galacturonic acid. This approach offers high selectivity and the ability to analyze complex matrices.
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a commonly employed method. In this technique, D-(+)-galacturonic acid is first separated from other components in a sample by LC. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The resulting ions are then subjected to tandem mass spectrometry (MS/MS or MS2), where specific precursor ions are selected and fragmented to produce characteristic product ions. This process provides a high degree of certainty in identification and quantification.
For instance, one method utilized a C18 column for separation with precolumn derivatization using p-aminobenzoic acid (p-ABA) and UV detection. The identification of galacturonic acid was then confirmed using HPLC-ESI-MS/MS in positive ion mode. researcher.lifeup.pt This derivatization step can be crucial as it improves the chromatographic properties and detection sensitivity of the analyte. researchgate.net
Another approach involves the degradation of galacturonic acid to 5-formyl-2-furancarboxylic acid (5FFA), which is then quantified by UHPLC-ESI-MS. nih.gov To enhance accuracy and account for variations in degradation and extraction, a stable isotope-labeled internal standard, ¹³C₆-galacturonic acid, can be used. nih.gov Quantification is achieved through single ion monitoring (SIM) of both the native and labeled degradation products. nih.gov
The fragmentation pattern of D-(+)-galacturonic acid in MS2 analysis provides a unique fingerprint for its identification. Mass spectral databases, such as MassBank, contain reference spectra for D-(+)-galacturonic acid, including data obtained from LC-ESI-QTOF and LC-ESI-QQ instruments. ufz.demassbank.eu These resources are invaluable for confirming the presence of the compound in unknown samples.
The table below summarizes key parameters from a mass spectrometry analysis of D-(+)-galacturonic acid monohydrate.
Table 1: Mass Spectrometry Parameters for D-(+)-Galacturonic acid monohydrate Analysis
| Parameter | Value |
|---|---|
| Instrument | TQD, Waters |
| Instrument Type | LC-ESI-QQ |
| MS Type | MS2 |
| Ion Mode | NEGATIVE |
| Ionization | ESI |
| Precursor m/z | 193.14 |
| Collision Energy | 10 |
Data sourced from MassBank record MSBNK-RIKEN-PRP00137. massbank.eu
Application of D-(+)-Galacturonic Acid as an Analytical Standard
D-(+)-Galacturonic acid monohydrate serves as a crucial analytical standard for the accurate quantification of galacturonic acid in various samples. sigmaaldrich.comsigmaaldrich.com Its high purity and well-defined chemical properties make it an ideal reference material for calibrating analytical instruments and validating analytical methods. sigmaaldrich.com
In high-performance liquid chromatography (HPLC), a standard solution of D-(+)-galacturonic acid monohydrate is used to create a calibration curve, which plots the instrument's response against known concentrations of the standard. researchgate.net This curve is then used to determine the concentration of galacturonic acid in unknown samples by comparing their response to the calibration curve. pectinworld.com For example, it has been used as a standard for quantifying galacturonic acid content in polysaccharides derived from bamboo shoots and Mentha haplocalyx. sigmaaldrich.com
Beyond HPLC, D-(+)-galacturonic acid is also utilized in other analytical techniques. In colorimetric assays, such as the Blumenkrantz method, a standard solution is used to generate a standard curve for the quantification of uronic acids. cirad.fr Similarly, enzymatic assay kits for the determination of D-glucuronic and D-galacturonic acids include D-(+)-galacturonic acid as a standard for calibration and quality control. megazyme.commegazyme.com
The availability of D-(+)-galacturonic acid monohydrate as a certified analytical standard ensures the reliability and comparability of analytical results across different laboratories and studies. sigmaaldrich.com It is a fundamental tool for research in food science, plant biology, and biochemistry, where the accurate measurement of pectin and its constituent uronic acids is often required. nih.govtandfonline.comcabidigitallibrary.orgnih.gov
The table below provides a summary of the key properties of D-(+)-galacturonic acid monohydrate as an analytical standard.
Table 2: Properties of D-(+)-Galacturonic Acid Monohydrate Analytical Standard
| Property | Value |
|---|---|
| CAS Number | 91510-62-2 |
| Molecular Formula | C₆H₁₀O₇ · H₂O |
| Molecular Weight | 212.15 g/mol |
| Purity (by Titration) | ≥97.0% |
| Optical Activity [α]20/D | +53±2°, 5 hr, c = 10% in H₂O |
Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com
Biotechnological Applications and Metabolic Engineering Perspectives
Microbial Cell Factory Development for Value-Added Product Synthesis
The transformation of D-(+)-galacturonic acid into valuable chemicals is a key focus of modern industrial biotechnology. By engineering the metabolic pathways of various microorganisms, it is possible to create efficient and sustainable production platforms.
Conversion of D-(+)-Galacturonic Acid to Meso-Galactarate
Meso-galactarate, also known as mucic acid, is a platform chemical with applications in the food, cosmetic, and pharmaceutical industries. nih.govnih.gov The microbial conversion of D-(+)-galacturonic acid to meso-galactarate has been successfully demonstrated in several engineered fungal strains. nih.govnih.gov In fungi, D-(+)-galacturonic acid is naturally catabolized through a reductive pathway, with D-galacturonate reductase as the initial enzyme. nih.govnih.gov
To channel the metabolic flux towards meso-galactarate production, a common strategy involves the disruption of this native catabolic pathway. This is typically achieved by deleting the gene encoding D-galacturonate reductase, rendering the fungus unable to metabolize D-(+)-galacturonic acid. nih.govnih.gov Subsequently, a bacterial gene encoding a D-galacturonate dehydrogenase is introduced. nih.govnih.gov This enzyme catalyzes the NAD-dependent oxidation of D-(+)-galacturonic acid to meso-galactarate. nih.govnih.gov
This approach has been successfully applied to fungi such as Aspergillus niger and Hypocrea jecorina (Trichoderma reesei). nih.govnih.govresearchgate.net Engineered strains of H. jecorina have shown high yields in the conversion of D-(+)-galacturonic acid to meso-galactarate. nih.govnih.gov Interestingly, the introduction of D-galacturonate dehydrogenase into the engineered A. niger strain not only enabled the production of meso-galactarate but also restored its ability to grow on D-(+)-galacturonic acid, suggesting the presence of a pathway for meso-galactarate catabolism in this fungus. nih.govnih.gov
| Microorganism | Genetic Modification | Product | Key Findings |
| Hypocrea jecorina (Trichoderma reesei) | Deletion of D-galacturonate reductase gene; Introduction of bacterial D-galacturonate dehydrogenase gene. nih.govnih.gov | Meso-galactarate | Achieved high-yield conversion of D-(+)-galacturonic acid to meso-galactarate. nih.govnih.gov |
| Aspergillus niger | Deletion of D-galacturonate reductase gene; Introduction of bacterial D-galacturonate dehydrogenase gene. nih.govnih.gov | Meso-galactarate | Converted D-(+)-galacturonic acid to meso-galactarate and regained the ability to grow on it, indicating a meso-galactarate catabolism pathway. nih.govnih.gov |
Production of L-Galactonate from D-(+)-Galacturonic Acid using Recombinant Organisms (e.g., Saccharomyces cerevisiae)
L-Galactonate is another valuable chemical that can be derived from D-(+)-galacturonic acid. nih.govresearchgate.net The yeast Saccharomyces cerevisiae, a workhorse in industrial biotechnology, has been engineered to efficiently produce L-galactonate. nih.govresearchgate.netconsensus.app While S. cerevisiae can take up D-(+)-galacturonic acid to some extent, it lacks the native pathway for its efficient conversion. nih.gov
To enable L-galactonate production, researchers have introduced a D-galacturonate reductase gene from other fungi, such as Cryptococcus diffluens, into S. cerevisiae. researchgate.net This enzyme catalyzes the reduction of D-(+)-galacturonic acid to L-galactonate. nih.govresearchgate.net Since S. cerevisiae cannot naturally metabolize L-galactonate, the product accumulates. researchgate.net
Studies have shown that engineered S. cerevisiae can achieve high product selectivity for L-galactonate from D-(+)-galacturonic acid, especially when a co-substrate like sorbitol is provided. nih.govnih.gov In bioreactor experiments using synthetic media, product concentrations of up to 9.9 g/L of L-galactonate have been reported with a selectivity of 99%. nih.govnih.gov This demonstrates the potential for high-efficiency biotransformation.
| Microorganism | Genetic Modification | Product | Key Findings |
| Saccharomyces cerevisiae | Introduction of a fungal D-galacturonate reductase gene. researchgate.net | L-Galactonate | Efficiently reduces D-(+)-galacturonic acid to L-galactonate with high selectivity, particularly with a co-substrate. nih.govnih.gov |
Exploration of D-Galacturonic Acid as a Carbon Source for Fermentation
Utilizing D-(+)-galacturonic acid as a carbon source for microbial fermentation presents both opportunities and challenges. researchgate.netnih.govfrontiersin.org As an acid sugar, it is more oxidized than neutral sugars like glucose, which impacts the redox balance during metabolism. researchgate.net The fermentation of D-(+)-galacturonic acid to products like ethanol (B145695) requires a higher input of NADPH compared to glucose fermentation. researchgate.net
Furthermore, the uptake of D-(+)-galacturonic acid by some industrially relevant microorganisms, such as S. cerevisiae, can be inefficient. researchgate.net However, research has shown that expressing heterologous transporters, like the Gat1 transporter from Neurospora crassa, in S. cerevisiae can significantly enhance D-(+)-galacturonic acid uptake. researchgate.net
Valorization of Pectin-Rich Agricultural Residues
The conversion of abundant and low-cost pectin-rich agricultural waste into valuable products is a cornerstone of the circular bioeconomy. nih.govvtt.fisjtu.edu.cn This process, often referred to as valorization, hinges on the efficient extraction of D-(+)-galacturonic acid from these feedstocks.
Utilization of Sugar Beet Pulp and Citrus Peel as Feedstocks
Sugar beet pulp and citrus peel are prime candidates for the production of D-(+)-galacturonic acid due to their high pectin (B1162225) content. nih.govaalto.finih.gov These residues are readily available from the sugar and juice industries, respectively. nih.govresearchgate.net Commercial pectin is predominantly extracted from citrus peels (85.5%) and apple pomace (14.0%), with a smaller fraction coming from sugar beet pulp (0.5%). nih.gov
The composition of these feedstocks makes them particularly suitable for biotechnological processing. They have a low lignin (B12514952) content, which simplifies the extraction process. vtt.fi The valorization of these materials into products like bioethanol and other chemicals is an area of active research. nih.govtudelft.nl
| Feedstock | Primary Industry | Pectin Content | Significance |
| Sugar Beet Pulp | Sugar Industry | High | Abundant, low-lignin residue suitable for D-(+)-galacturonic acid extraction. nih.govvtt.fi |
| Citrus Peel | Juice Industry | High | Major source of commercial pectin and a key feedstock for valorization. nih.govnih.gov |
| Apple Pomace | Juice & Cider Industry | High | A significant source of commercial pectin. nih.gov |
Enzymatic Hydrolysis Strategies for D-(+)-Galacturonic Acid Release from Biomass
The release of D-(+)-galacturonic acid from the complex pectin polymer is a critical step in its utilization. sjtu.edu.cnrsc.org Enzymatic hydrolysis is a preferred method as it is more specific and operates under milder conditions compared to chemical hydrolysis, which can produce unwanted byproducts and requires significant energy input. sjtu.edu.cn
A cocktail of pectinolytic enzymes is typically required for the complete degradation of pectin. nih.gov These enzymes can be produced by various fungi, with Aspergillus niger being a particularly efficient producer. nih.gov The use of crude enzyme preparations from engineered microorganisms, such as Trichoderma reesei expressing an exopolygalacturonase from A. aculeatus, has shown promise in enhancing the yield of D-(+)-galacturonic acid from pectin-rich biomass like pomelo peel. sjtu.edu.cn
Recent studies have focused on combining the enzymatic hydrolysis of pectin-rich residues with the subsequent microbial conversion of the released D-(+)-galacturonic acid in a consolidated bioprocess. nih.govnih.gov This approach has been successfully demonstrated for the production of L-galactonate from sugar beet press pulp hydrolysate using engineered S. cerevisiae. nih.govnih.gov Such integrated processes are crucial for developing economically viable and sustainable methods for the valorization of agricultural residues.
| Enzyme Source | Feedstock | Product | Key Findings |
| Aspergillus niger | Sugar Beet Press Pulp | D-(+)-Galacturonic Acid | Effective in hydrolyzing pectin to release D-(+)-galacturonic acid. nih.gov |
| Recombinant Trichoderma reesei | Pomelo Peel | D-(+)-Galacturonic Acid | Engineered strain expressing exopolygalacturonase significantly increased the yield of D-(+)-galacturonic acid. sjtu.edu.cn |
| Commercial Enzyme Mixtures | Extracted Sugar Beet Press Pulp | D-(+)-Galacturonic Acid | Achieved high hydrolysis yields, demonstrating the feasibility of enzymatic processing. nih.gov |
Interactions and Biological Roles in Specific Contexts
Investigations into Complexation with Metal Ions (e.g., Hg(II))
Comprehensive investigations into the specific complexation of D-(+)-galacturonic acid monohydrate with mercury (II) ions (Hg(II)) are not extensively detailed in publicly available scientific literature. While the interaction of D-galacturonic acid with various other metal ions has been the subject of research, specific thermodynamic and structural data for its complexes with mercury (II) remain largely uncharacterized.
General studies on the binding of heavy metals to pectin (B1162225), of which D-galacturonic acid is the main component, suggest that the carboxyl group is the primary site for metal ion complexation. However, detailed research findings, including stability constants and thermodynamic data specifically for the D-(+)-galacturonic acid monohydrate-Hg(II) complex, are not readily found in the reviewed literature.
Due to the absence of specific experimental data on the complexation of D-(+)-galacturonic acid monohydrate with Hg(II), a data table of research findings cannot be generated at this time. Further experimental research, such as potentiometric titrations, calorimetric studies, or spectroscopic analyses, would be required to determine the stability constants, and thermodynamic parameters (enthalpy and entropy changes) of this specific interaction.
Advanced Research Directions and Future Outlook
Elucidating Novel D-(+)-Galacturonic Acid Metabolisms
While the fundamental microbial catabolic pathways for D-galacturonic acid—the reductive pathway in fungi and the oxidative and isomerase pathways in prokaryotes—are well-documented, ongoing research continues to unveil novel enzymes and pathway variations. nih.govresearchgate.net These discoveries are expanding our understanding of microbial metabolism and opening new avenues for biotechnological applications.
A significant recent discovery is a novel D-galacturonic acid fermentation pathway in Lactobacillus suebicus. nih.govfrontiersin.org This pathway uniquely links the initial reactions of the canonical isomerase route with the phosphoketolase pathway. It involves two novel biochemical reactions: the conversion of mannonate to 6-phosphogluconate by a mannonate kinase and a 6-phosphomannonate 2-epimerase. nih.govfrontiersin.org This discovery is particularly interesting for metabolic engineering as it enables a redox-cofactor-neutral conversion of D-galacturonic acid to ribulose-5-phosphate, which could be advantageous for producing certain fermentation products. nih.gov
Research into fungal pathways has also revealed unexpected diversity. While the reductive pathway is evolutionarily conserved among many filamentous fungi, variations exist. nih.gov For instance, in the plant pathogen Botrytis cinerea, two distinct, non-homologous D-galacturonate reductase genes (Bcgar1 and Bcgar2) jointly contribute to the first step of the catabolic pathway. nih.gov This contrasts with fungi like Aspergillus niger and Hypocrea jecorina, which rely on a single reductase. nih.gov
In the prokaryotic oxidative pathway, a novel enzyme, galactarolactone cycloisomerase (AtGci), was identified in Agrobacterium tumefaciens. researchgate.net This enzyme directly converts D-galactaro-1,5-lactone into 3-deoxy-2-keto-galactarate, streamlining a process previously thought to involve spontaneous hydrolysis followed by dehydration. researchgate.net Such findings highlight that even well-studied pathways may harbor undiscovered enzymatic steps, providing new targets for biocatalyst development.
High-Throughput Screening for Novel Enzymes and Pathways
The discovery of novel metabolic capabilities relies on efficient methods for screening vast biological diversity. Modern high-throughput screening (HTS) techniques are accelerating the identification of new enzymes and entire metabolic pathways related to D-(+)-galacturonic acid utilization. These approaches are shifting the paradigm from laborious single-enzyme assays to systemic, data-rich analyses.
Functional genomics and transcriptomics have emerged as powerful HTS tools. For example, a transcriptome analysis of Aspergillus niger grown on D-galacturonic acid as the sole carbon source revealed a highly co-regulated gene cluster (containing gaaA, gaaB, and gaaC) that was strongly induced. nih.gov This transcriptomic screening approach directly led to the identification and functional characterization of the key enzymes in the fungal reductive pathway: a D-galacturonic acid reductase, an L-galactonate dehydratase, and a 2-keto-3-deoxy-L-galactonate aldolase. researchgate.netnih.gov
Similarly, a genome-wide analysis of the basidiomycete yeast Rhodosporidium toruloides combined transcriptome sequencing (RNA-seq) with a random barcode transposon sequencing (RB-TDNA-seq) approach. nih.govasm.org This dual technique allowed researchers to simultaneously identify genes that are transcriptionally upregulated in the presence of D-galacturonic acid and genes that are essential for fitness and growth on this substrate. nih.govbiorxiv.org This powerful screening method not only confirmed the presence of the non-phosphorylative catabolic pathway but also highlighted the exceptional efficiency of its enzymes and the importance of downstream glycerol catabolism for robust growth. nih.gov These HTS methodologies are critical for rapidly mining microbial genomes for novel biocatalysts and for identifying regulatory elements that can be harnessed for metabolic engineering.
Integrative Omics Approaches in D-(+)-Galacturonic Acid Research
To gain a comprehensive understanding of how organisms metabolize D-(+)-galacturonic acid and regulate these processes, researchers are increasingly employing integrative multi-omics approaches. By combining data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of the metabolic network can be constructed. mdpi.com
The elucidation of the novel metabolic pathway in Lactobacillus suebicus is a prime example of the power of this integrated strategy. Researchers combined whole-genome sequence analysis, quantitative proteomics, and in vitro enzyme activity assays to piece together the new metabolic route. nih.govfrontiersin.org Proteomics data revealed the absence of key enzymes from the lower half of the canonical isomerase pathway, while showing high levels of enzymes associated with the phosphoketolase pathway, providing crucial evidence for the proposed novel connection. nih.govfrontiersin.org
In another study, an integrative analysis of the metabolome and transcriptome of apple fruit during postharvest storage identified a link between fruit softening and the accumulation of D-galacturonic acid and D-glucuronic acid. nih.gov The omics data revealed that these metabolites were associated with the regulation of a key gene, MdHb1, which is involved in the conversion of protopectin to water-soluble pectin (B1162225). nih.gov This research demonstrates how multi-omics can connect metabolic changes at the chemical level with gene expression and complex physiological traits in plants.
The study of Rhodosporidium toruloides also exemplifies this approach, where transcriptomics (RNA-seq) was integrated with functional genomics (RB-TDNA-seq) and biochemical assays to build a comprehensive model of its highly efficient D-galacturonic acid metabolism. nih.govasm.org
| Organism | Omics Techniques Used | Key Findings | Reference |
|---|---|---|---|
| Lactobacillus suebicus | Genomics, Proteomics, Enzyme Assays | Discovery of a novel fermentation pathway linking the isomerase and phosphoketolase routes. | nih.govfrontiersin.org |
| Rhodosporidium toruloides | Transcriptomics (RNA-seq), Functional Genomics (RB-TDNA-seq) | Identified an efficient nonphosphorylative catabolic pathway and a novel transcription factor. | nih.govasm.org |
| Apple (Malus domestica) | Transcriptomics, Metabolomics | Linked accumulation of D-galacturonic acid to gene expression (MdHb1) and fruit softening. | nih.gov |
Development of Sustainable Bioprocesses Utilizing D-(+)-Galacturonic Acid
A primary goal of D-(+)-galacturonic acid research is its valorization through microbial conversion into valuable chemicals. vtt.fi As the main component of pectin-rich agricultural residues, it is an ideal feedstock for sustainable bioprocesses. researchgate.netnih.gov Metabolic engineering is being used to construct microbial cell factories capable of transforming D-galacturonic acid into a variety of platform and specialty chemicals.
meso-Galactaric Acid (Mucic Acid): A promising target is mucic acid, a platform chemical with applications in polymers, food, and pharmaceuticals. nih.govresearchgate.net A common engineering strategy in fungi involves deleting the native D-galacturonate reductase gene (gaaA) to block the natural catabolic pathway and introducing a bacterial uronate dehydrogenase (udh), which oxidizes D-galacturonic acid to mucic acid. nih.govresearchgate.net This approach has been successfully applied in Aspergillus niger, Trichoderma reesei, and even marine fungi, with engineered Trichoderma species achieving titers of 25 g/L. nih.govnih.gov
L-Ascorbic Acid (Vitamin C): In a pioneering study, Aspergillus niger was engineered to produce L-ascorbic acid from D-galacturonic acid. vtt.fi This was achieved by deleting the L-galactonate dehydratase gene and introducing two heterologous genes from the plant L-ascorbic acid pathway. The resulting strains produced up to 170 mg/L of L-ascorbic acid, demonstrating the feasibility of creating novel pathways in microorganisms for high-value products. vtt.fi
L-Galactonate: Engineered Saccharomyces cerevisiae has been developed for the efficient bioreduction of D-galacturonic acid to L-galactonate. nih.gov By leveraging a co-substrate system, researchers achieved a product concentration of 9.9 g/L with high selectivity directly from hydrolyzed sugar beet press pulp, showcasing a complete process from biomass to a value-added product. nih.govnih.gov
These developments underscore the potential of D-galacturonic acid as a cornerstone substrate for a circular bioeconomy, turning agricultural waste into valuable resources. researchgate.net
| Product | Engineered Microorganism | Key Genetic Modifications | Achieved Titer/Yield | Reference |
|---|---|---|---|---|
| meso-Galactaric Acid (Mucic Acid) | Aspergillus niger | Deletion of D-galacturonate reductase, insertion of uronate dehydrogenase (udh). | 1.0 g/L | nih.govresearchgate.net |
| meso-Galactaric Acid (Mucic Acid) | Marine Trichoderma sp. | Disruption of endogenous pathway, insertion of uronate dehydrogenase (udh). | 25 g/L | nih.gov |
| L-Ascorbic Acid (Vitamin C) | Aspergillus niger | Deletion of L-galactonate dehydratase, insertion of plant L-galactono-1,4-lactone lactonase and dehydrogenase. | 170 mg/L | vtt.fi |
| L-Galactonate | Saccharomyces cerevisiae | Expression of D-galacturonic acid reductase. | 9.9 g/L | nih.govnih.gov |
Q & A
How can researchers accurately determine the purity of D-(+)-Galacturonic acid monohydrate, and what methodologies address discrepancies between analytical methods?
Basic Research Focus
Purity assessment typically employs titration (yielding 98.5% purity in batch X5502) and high-performance liquid chromatography (HPLC) (>95% purity validated via HPLC) . Discrepancies arise due to method sensitivity: titration measures acid equivalents, while HPLC detects impurities. Cross-validation using both methods is recommended, with Karl Fischer titration for moisture content (8.7% in batch X5502) to adjust for hygroscopicity .
What are the critical storage and handling protocols to prevent degradation of D-(+)-Galacturonic acid monohydrate in laboratory settings?
Basic Research Focus
Store at +2°C to +8°C in airtight, light-protected containers due to its hygroscopic nature . Pre-weigh aliquots in a dry environment to minimize moisture absorption. Stability testing under ambient conditions (e.g., 25°C) for short-term use is permissible if residual moisture remains <12% .
How is D-(+)-Galacturonic acid monohydrate utilized as a structural marker in plant cell wall polysaccharide analysis?
Advanced Research Focus
As a primary component of pectin, it serves as a reference standard in high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) for monosaccharide profiling. Hydrolyze polysaccharides with 2N trifluoroacetic acid, then separate using a CarboPac PA-1 column with NaOH/NaOAc gradients . Quantify galacturonic acid content to assess pectin integrity in plant tissues .
What experimental parameters optimize the acid-catalyzed conversion of D-(+)-Galacturonic acid monohydrate to furfural in biorefinery processes?
Advanced Research Focus
Key factors include sulfuric acid concentration (0.5–2M), temperature (150–180°C), and reaction time (1–3 hrs). Unesterified galacturonic acid yields higher furfural (via decarboxylation) than methyl-esterified forms. Co-processing with orange peel waste (OPW) enhances efficiency due to synergistic saccharide degradation . Monitor humin formation and neutralize post-reaction to prevent byproduct interference .
How is D-(+)-Galacturonic acid monohydrate integrated into metabolic engineering of microbial pathways?
Advanced Research Focus
In yeast engineering, it is used to study galacturonate assimilation pathways. Express heterologous genes (e.g., UXE, URH1) to convert galacturonic acid to glycolytic intermediates. Optimize media pH (5.5–6.5) and use fed-batch fermentation to mitigate substrate inhibition . Validate pathway activity via LC-MS detection of intracellular metabolites.
What synthetic routes are employed to produce N-(D-galacturonic acid) amino acid derivatives, and how are their bioactivities characterized?
Advanced Research Focus
Synthesize derivatives via carbodiimide-mediated coupling (e.g., EDC/NHS) at the carboxylic acid group. Purify using ion-exchange chromatography and confirm structure via NMR (¹H/¹³C) and FTIR. Assess bioactivity in cell models (e.g., antioxidant assays via DPPH scavenging) or enzymatic inhibition studies (e.g., pectinase activity modulation) .
How does the degree of esterification (DE) in pectin affect the analytical quantification of D-(+)-Galacturonic acid monohydrate?
Advanced Research Focus
High-DE pectins require saponification (0.05M NaOH, 4°C, 1 hr) to hydrolyze methyl esters before HPAEC analysis. Compare pre- and post-saponification galacturonic acid levels to calculate DE. Validate with poly-D-galacturonic acid methyl ester standards (P-95 DE) and adjust hydrolysis time to avoid uronic acid degradation .
What chromatographic challenges arise when quantifying D-(+)-Galacturonic acid monohydrate in complex biological matrices?
Advanced Research Focus
Co-elution with glucuronic acid in HPAEC is resolved using a NaOH/Ba(OH)₂ gradient (8.75–100 mM) . For LC-MS, employ hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column and negative-ion mode ESI. Use isotopic labeling (e.g., ¹³C-galacturonic acid) as an internal standard to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
